4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
Overview
Description
“4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile” is a synthetic compound with the CAS Number: 263149-10-6 . It has a molecular weight of 234.64 and its IUPAC name is 4-chloro-7-hydroxy-6-methoxy-3-quinolinecarbonitrile .
Synthesis Analysis
The synthesis of this compound involves a mixture of certain substances and trifluoroacetic acid, which is refluxed in a nitrogen atmosphere for 3 hours . After cooling, the trifluoroacetic acid is removed by rotary evaporation and the oily residue is stirred with ice and water and basified with aqueous ammonia . The resulting suspension is filtered and the solid is washed successively with water, ethyl acetate, and diethyl ether, then dried to give a khaki solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C11H7ClN2O2 . The InChI Code for this compound is 1S/C11H7ClN2O2/c1-16-10-2-7-8 (3-9 (10)15)14-5-6 (4-13)11 (7)12/h2-3,5,15H,1H3 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 439°C at 760 mmHg . The compound is stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Corrosion Inhibition Properties
Quinoline derivatives, including those related to 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties. Computational studies have focused on the adsorption and corrosion inhibition of novel quinoline derivatives on iron surfaces. These studies reveal insights into the relationship between corrosion inhibition and various global reactivity descriptors, demonstrating the potential effectiveness of these compounds in protecting against corrosion in metals (Erdoğan et al., 2017).
Synthesis and Derivative Formation
Research into the synthesis of quinoline derivatives has yielded insights into creating various compounds, starting from related chemical structures. The findings from these studies contribute to a broader understanding of the synthetic pathways and potential applications of quinoline derivatives in different scientific fields (Gomaa, 2003).
Electrophilicity and Nucleophilicity
The electrophilicity and nucleophilicity of quinoline derivatives, including structures related to 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, have been examined. This type of research is crucial for understanding how these compounds interact at a molecular level, which can have implications for their use in various chemical and pharmaceutical processes (Ibrahim & El-Gohary, 2016).
Fluorescent Dye Applications
Some quinoline derivatives exhibit properties that make them suitable as green fluorescent dyes. Their synthesis and characterization have been a subject of study, indicating potential applications in areas like bio-imaging and molecular tagging (Enoua et al., 2012).
Antimicrobial Activity
The antimicrobial activity of quinoline derivatives has been explored, with some compounds showing moderate activities against a range of bacteria and fungi. This area of research is significant for the potential development of new antimicrobial agents (Hagrs et al., 2015).
Chemosensor Applications
Quinoline derivatives have been investigated for their potential use as chemosensors, particularly in detecting metal ions like cadmium. Such applications are important in environmental monitoring and food safety (Prodi et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c1-16-10-2-7-8(3-9(10)15)14-5-6(4-13)11(7)12/h2-3,5,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIORUBTUDLGIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621983 | |
Record name | 4-Chloro-6-methoxy-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | |
CAS RN |
263149-10-6 | |
Record name | 4-Chloro-6-methoxy-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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